

carboxylcholinesterase overexpression in spirodiclofen resistance

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Compound Focus: Spirodiclofen

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Key CCE Genes in Spirodiclofen Resistance

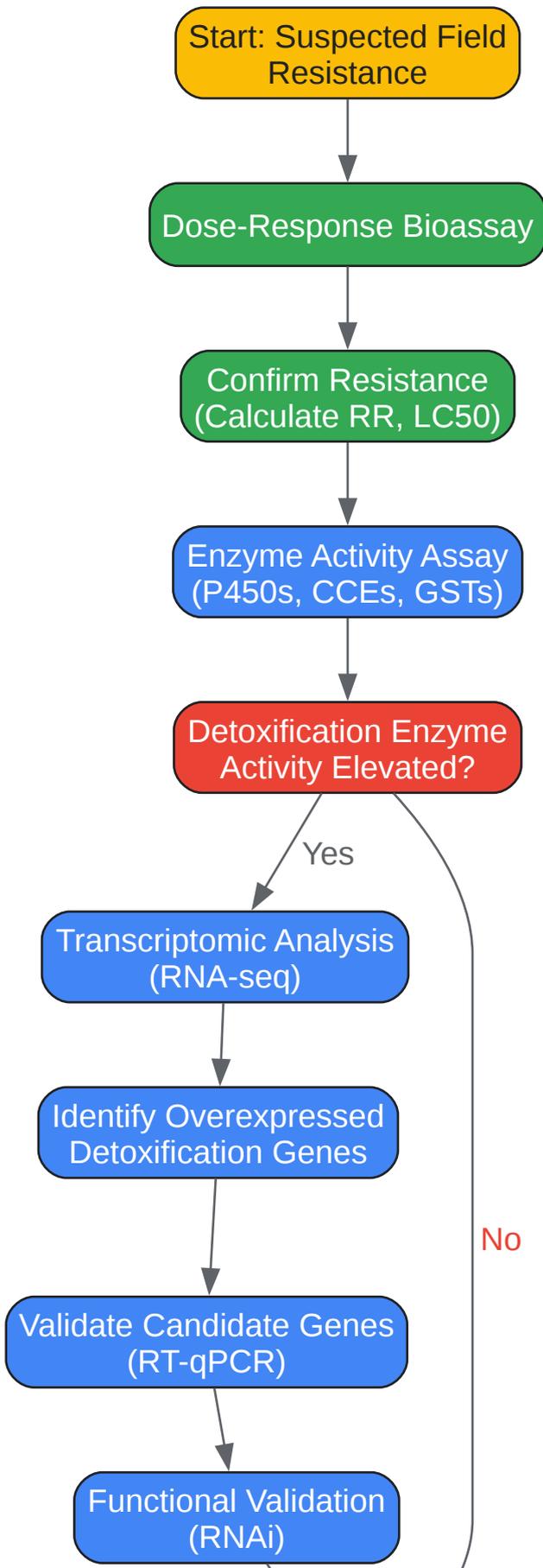
The table below summarizes the carboxylcholinesterase (CCE) genes that have been experimentally linked to **spirodiclofen** resistance in two major mite pests.

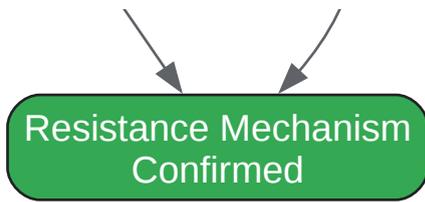
Mite Species	Gene Name	Proposed Resistance Mechanism	Experimental Validation	Key Findings
<i>Panonychus citri</i> (Citrus red mite)	PcCCE3	Direct metabolism of spirodiclofen [1]	RNAi, <i>in vitro</i> metabolism [1]	Silencing increased susceptibility; metabolites detected <i>in vitro</i> [1]
<i>Panonychus citri</i> (Citrus red mite)	PcCCE5	Sequestration (passive binding) [1]	RNAi, <i>in vitro</i> binding [1]	Silencing increased susceptibility; no metabolites detected [1]

Mite Species	Gene Name	Proposed Resistance Mechanism	Experimental Validation	Key Findings
<i>Tetranychus urticae</i> (Two-spotted spider mite)	CCE04 (specific CCE04SR-VP allele)	Sequestration of spirodiclofen [2]	Functional expression, kinetics, allele-specific expression [2]	Allele highly overexpressed in resistant strains; hypothesized to bind/buffer acaricide [2]

Experimental Workflow for Resistance Investigation

The following diagram outlines a generalized workflow for confirming **spirodiclofen** resistance and identifying the involvement of CCEs, integrating common protocols from recent studies.





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Detailed Experimental Protocols

Dose-Response Bioassays

This protocol is used to establish the resistance level of a field-collected mite population compared to a susceptible lab strain [3].

- **Egg Bioassay Protocol:** For **spirodiclofen**, which has strong ovicidal activity, egg bioassays are standard [3].
 - **Preparation:** Transfer 20-30 adult female mites to a citrus leaf disc placed on moist cotton wool and allow them to lay eggs for 6-8 hours [3].
 - **Treatment:** Remove adults and spray the eggs with 1 mL of a series of **spirodiclofen** concentrations using a precise sprayer (e.g., at 1.45×10^5 Pa pressure) [3].
 - **Incubation:** Maintain the treated eggs in a controlled environment (e.g., 26 ± 0.5 °C, 60% RH, 16:8 h light:dark) [3].
 - **Assessment:** Record mortality after 11 days, or when adults emerge in the control group. Control mortality should not exceed 10% [3]. Calculate LC_{50} values and Resistance Ratio (RR) compared to a susceptible strain.

Enzyme Activity Assays

Elevated activity of detoxification enzymes (P450s, CCEs, GSTs) suggests metabolic resistance [3].

- **General Workflow:**
 - **Sample Prep:** Homogenize mite samples (of similar age and stage) in a suitable buffer.
 - **Kinetic Assays:**
 - **CCE Activity:** Use model substrates like **p-nitrophenyl acetate** (pNPA) or **α -naphthyl acetate** and measure the reaction products spectrophotometrically or via colorimetric change [2].

- Compare the specific enzyme activity (e.g., nmol/min/mg protein) between resistant and susceptible strains [3].
- **Statistical Analysis:** A statistically significant increase in CCE activity in the resistant strain indicates its potential role in resistance [3].

Molecular Analysis and Functional Validation

- **Transcriptomics (RNA-seq):**
 - Perform RNA sequencing on resistant and susceptible strains to generate a digital gene expression profile [3].
 - Analyze data to identify all significantly upregulated genes, focusing on the CCE family [3] [1].
- **RT-qPCR Validation:**
 - Design primers for candidate CCE genes (e.g., *PcCCE3*, *PcCCE5*) [1].
 - Synthesize cDNA from total RNA of both strains.
 - Run RT-qPCR using a standard protocol (e.g., the $2^{-\Delta\Delta CT}$ method) to confirm the overexpression identified in the RNA-seq data [3].
- **RNA Interference (RNAi):**
 - Synthesize or purchase dsRNA targeting the sequence of the candidate CCE gene.
 - Deliver dsRNA to mites. For *Panonychus citri*, one effective method is by feeding them dsRNA-treated citrus leaves [1].
 - After a set period (e.g., 3-5 days), confirm gene knockdown via RT-qPCR.
 - Conduct a bioassay on the silenced mites. A significant increase in susceptibility to **spirodiclofen** confirms the functional role of the target CCE gene in resistance [1].

Frequently Asked Questions (FAQs)

Q1: If my enzyme assays show elevated CCE activity, but RNAi for a specific CCE gene doesn't affect susceptibility, what does this mean? This is a common finding and can indicate several things:

- **Gene Redundancy:** Multiple CCE genes (or other detoxification enzymes like P450s) may be overexpressed, providing a backup system. Silencing one may not be enough to reverse resistance [4].
- **Incomplete Knockdown:** The RNAi may not have achieved a sufficient level of gene silencing.
- **Wrong Target:** The primary resistance mechanism might be a different one, such as a target-site mutation in the ACCase gene. You should sequence the ACCase gene in your resistant strain to check for known mutations [3] [4].

Q2: Are CCEs the only metabolic mechanism for spirodiclofen resistance? No. The research shows that resistance is often complex. **Cytochrome P450s** are frequently implicated and can be the primary mechanism in some strains [3] [4]. For example, the P450 gene **CYP392E10** in *T. urticae* and **CYP385C10** in *P. citri* have been shown to metabolize **spirodiclofen** [3] [4]. Always investigate the activity and expression of P450s and GSTs alongside CCEs.

Q3: What is the practical difference between a CCE that metabolizes vs. sequesters an acaricide?

- **Metabolism:** An enzyme like PcCCE3 chemically modifies and breaks down **spirodiclofen**, directly neutralizing it [1].
- **Sequestration:** Enzymes like PcCCE5 or CCE04SR-VP bind tightly to **spirodiclofen** without rapidly degrading it. This physically removes the active ingredient from its target site (ACCase), reducing its efficacy [1] [2]. This is often revealed in *in vitro* assays where binding occurs but no metabolites are formed [1].

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